Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14916593
InChI: InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-13-18(17-9-5-4-6-10-17)14-21(28)23(20)24(22)19-11-7-8-12-26-19/h4-12,15,18,24,27H,13-14H2,1-3H3
SMILES:
Molecular Formula: C25H26N2O3
Molecular Weight: 402.5 g/mol

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC14916593

Molecular Formula: C25H26N2O3

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
IUPAC Name propan-2-yl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-13-18(17-9-5-4-6-10-17)14-21(28)23(20)24(22)19-11-7-8-12-26-19/h4-12,15,18,24,27H,13-14H2,1-3H3
Standard InChI Key ZODWQFAIAWXTOV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC(C)C

Introduction

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a pyridine ring and various functional groups, contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions, including cyclization and functional group modifications. Common reagents include bases for deprotonation and acids for esterification. The process requires specific catalysts and controlled conditions to optimize yield and purity.

Biological Activities

  • Mechanism of Action: This compound may act as an inhibitor for certain enzymes or receptors related to inflammation or cancer pathways. Its interaction with specific molecular targets modulates their activity and influences cellular processes.

  • Potential Applications: Due to its potential biological activities, it is primarily studied in the fields of medicinal chemistry and organic synthesis for drug development.

Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Molecular Formula: C25H26N2O .

  • Molecular Weight: 402.5 g/mol .

  • Structural Differences: The main difference is the position of the pyridine ring (pyridin-3-yl vs. pyridin-2-yl) and the alkyl group attached to the ester (propyl vs. propan-2-yl).

Data Comparison Table

CompoundMolecular FormulaMolecular WeightPyridine Ring PositionAlkyl Group
Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateNot specifiedApproximately 320.37 g/molPyridin-2-ylPropan-2-yl
Propyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateC25H26N2O402.5 g/molPyridin-3-ylPropyl

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